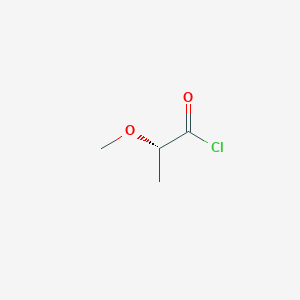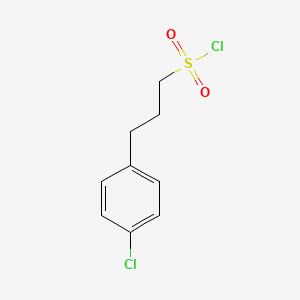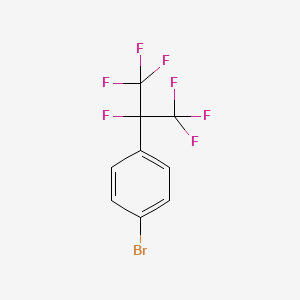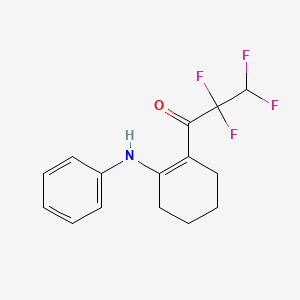
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene
Overview
Description
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene (NPA-TFPC) is a synthetic cyclohexene compound that has gained attention in recent years due to its potential applications in scientific research. NPA-TFPC is an organofluorine compound that has been studied for its ability to act as a reagent in various organic synthesis reactions. Additionally, it has been explored for its potential as a biochemical and physiological agent, and its ability to act as a catalyst in various laboratory experiments.
Mechanism of Action
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene is believed to act as a Lewis acid in the presence of a base. It is thought to react with the base to form a complex that is capable of catalyzing various organic synthesis reactions. Additionally, it is believed to act as a nucleophile, which allows it to react with aryl bromides or iodides to form the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been explored for its ability to act as an inhibitor of enzymes, such as cytochrome P450, and as an activator of proteins, such as G-proteins. Additionally, it has been studied for its potential to modulate the activity of various ion channels, such as potassium and calcium channels.
Advantages and Limitations for Lab Experiments
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has several advantages and limitations for use in laboratory experiments. One advantage is its ability to act as a catalyst in various organic synthesis reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of solvents. However, due to its chemical structure, it is susceptible to hydrolysis and can be difficult to purify. Additionally, it is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for 1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene. One potential direction is to explore its potential applications in drug discovery and development. Additionally, it could be studied for its potential to act as an inhibitor of other enzymes or to modulate the activity of other ion channels. Additionally, it could be explored for its potential to act as a catalyst in other organic synthesis reactions, such as the synthesis of polymers or the formation of nanoparticles. Finally, it could be studied for its potential to act as a reagent in other organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
1-(N-Phenylamino)-2-(2,2,3,3-tetrafluoropropanoyl)cyclohexene has been studied for its potential applications in scientific research. It has been explored for its ability to act as a reagent in various organic synthesis reactions, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it has been studied for its ability to act as a catalyst in various laboratory experiments, such as the synthesis of polymers and the formation of nanoparticles.
properties
IUPAC Name |
1-(2-anilinocyclohexen-1-yl)-2,2,3,3-tetrafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4NO/c16-14(17)15(18,19)13(21)11-8-4-5-9-12(11)20-10-6-2-1-3-7-10/h1-3,6-7,14,20H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRHVAXGQKSCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C1)C(=O)C(C(F)F)(F)F)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



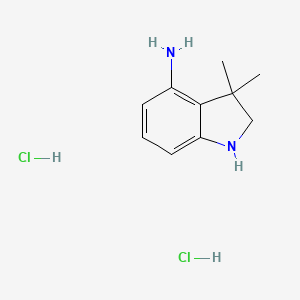



![6-hydroxy-5-[2-(1H-imidazol-1-yl)acetyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B3118465.png)
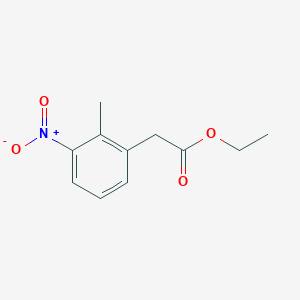
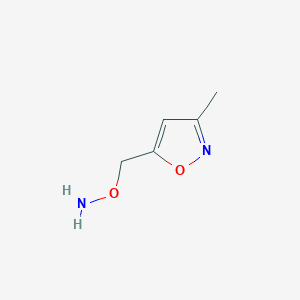
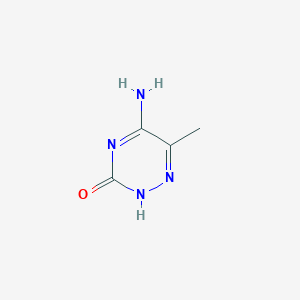
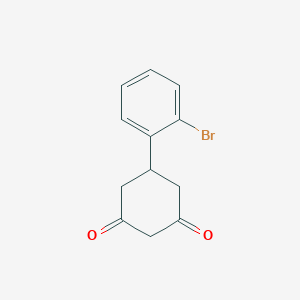
![pseudo-meta-Dibromo[2.2]paracyclophane](/img/structure/B3118485.png)
